![molecular formula C27H24BrN3O2 B154700 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone CAS No. 133040-77-4](/img/structure/B154700.png)
2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Descripción general
Descripción
LY 225910 es un antagonista potente y selectivo para el receptor de colecistoquinina tipo 2 (receptor CCK2). Este compuesto ha mostrado efectos ansiolíticos significativos in vivo y se utiliza principalmente en la investigación científica para estudiar el papel de los receptores CCK2 en diversos procesos fisiológicos y patológicos .
Métodos De Preparación
La síntesis de LY 225910 implica varios pasos, comenzando con la preparación de la estructura central de quinazolinona. La ruta sintética suele incluir los siguientes pasos:
Formación del núcleo de quinazolinona: El núcleo de quinazolinona se sintetiza mediante una reacción de ciclización que involucra un derivado del ácido antranílico y un isocianato.
Introducción de la porción indol: La porción indol se introduce mediante una reacción de acilación de Friedel-Crafts, seguida de un paso de reducción.
Bromación: El paso final implica la bromación del anillo indol para producir LY 225910.
Análisis De Reacciones Químicas
LY 225910 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar el núcleo de quinazolinona o la porción indol.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como la azida de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Research has demonstrated that LY 225910 acts as a potent antagonist for the CCK2 receptor, which is implicated in various physiological processes, including digestion and satiety. The inhibition of this receptor has potential therapeutic implications in:
- Oncology : CCK2 receptor antagonists have been studied for their ability to inhibit tumor growth and metastasis in certain types of cancers, such as pancreatic and colorectal cancers. The antagonism of this receptor may disrupt signaling pathways that promote cancer cell proliferation and survival.
- Gastrointestinal Disorders : Given the role of CCK in regulating digestive processes, antagonizing the CCK2 receptor may provide therapeutic benefits in conditions like gastritis and peptic ulcers by reducing gastric acid secretion.
Synthetic Routes
The synthesis of LY 225910 involves several steps that utilize various reagents and reaction conditions. A typical synthetic route includes:
- Formation of Indole Derivative : The initial step often involves the bromination of indole to introduce the bromine substituent at the 5-position.
- Quinazolinone Core Construction : The quinazolinone moiety is synthesized through cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the indole derivative to the quinazolinone structure via an ethyl linker.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that LY 225910 effectively inhibits CCK-induced signaling pathways in vitro, leading to decreased proliferation of cancer cell lines. This suggests a promising role for this compound in cancer therapy .
- Pharmacokinetic Profile : Investigations into the pharmacokinetics of LY 225910 revealed favorable absorption characteristics, with a significant bioavailability that supports its potential use as a therapeutic agent .
- Comparative Analysis with Other Antagonists : Comparative studies have shown that LY 225910 exhibits superior binding affinity to the CCK2 receptor compared to other known antagonists, suggesting its potential as a lead compound for drug development .
Mecanismo De Acción
LY 225910 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor CCK2. Este receptor es un receptor acoplado a proteína G que se expresa altamente en el cerebro y la médula espinal. Al bloquear la acción de la colecistoquinina endógena, LY 225910 reduce la respuesta excitatoria a la morfina y conduce a la sensibilización a la morfina . Los objetivos moleculares y las vías implicadas incluyen la modulación de la neurotransmisión GABA y la inhibición de los potenciales postsinápticos excitatorios en el núcleo accumbens .
Comparación Con Compuestos Similares
LY 225910 es único entre los antagonistas del receptor CCK2 debido a su alta potencia y selectividad. Los compuestos similares incluyen:
LY 2087101: Otro antagonista del receptor CCK2 con una estructura química diferente pero efectos farmacológicos similares.
LY 320135: Un antagonista del receptor CCK2 con una estructura central de quinazolinona distinta.
LY 2828360: Un antagonista más nuevo del receptor CCK2 con propiedades farmacocinéticas mejoradas.
Estos compuestos comparten la característica común de antagonizar el receptor CCK2 pero difieren en sus estructuras químicas, perfiles farmacocinéticos y aplicaciones específicas en investigación y desarrollo de fármacos.
Actividad Biológica
The compound 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone , also known as LY 225910, is a potent antagonist for the cholecystokinin receptor type 2 (CCK2 receptor). This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular structure of LY 225910 features an indole moiety and a quinazolinone core, which are known for their biological activities. The presence of the bromine atom at the 5-position of the indole ring enhances its pharmacological profile by increasing lipophilicity and possibly influencing receptor binding affinity.
Property | Value |
---|---|
Molecular Weight | 502.4 g/mol |
CAS Number | 133040-77-4 |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of LY 225910. It has shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and other rapidly dividing cells. The compound's mechanism appears to involve the inhibition of cell growth and induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
LY 225910 exhibits notable antimicrobial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate strong activity against both S. aureus and Mycobacterium tuberculosis, suggesting its potential as an antibacterial agent. For instance, one related compound showed an MIC of 0.98 μg/mL against MRSA, highlighting the effectiveness of indole derivatives in combating resistant bacterial infections .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that compounds structurally related to LY 225910 preferentially suppressed the growth of A549 cells compared to non-tumor fibroblasts. This selectivity suggests that these compounds could minimize side effects typically associated with chemotherapy .
- Antibacterial Activity : A study focused on the synthesis of various indole derivatives, including LY 225910, reported significant antibacterial activity against Mycobacterium tuberculosis and S. aureus. The research emphasized the importance of structural modifications in enhancing antimicrobial potency .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between LY 225910 and its biological targets. The results suggest that the ethyl linker between the indole and quinazolinone rings is crucial for optimal binding to the CCK2 receptor, which may explain its antagonistic effects .
Propiedades
IUPAC Name |
2-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(3-propan-2-yloxyphenyl)quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN3O2/c1-17(2)33-21-7-5-6-20(15-21)31-26(30-25-9-4-3-8-22(25)27(31)32)13-10-18-16-29-24-12-11-19(28)14-23(18)24/h3-9,11-12,14-17,29H,10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUECXUACQOYKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCC4=CNC5=C4C=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927914 | |
Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133040-77-4 | |
Record name | LY 225910 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy )phenyl]-4-(3H)-quinazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone influence its binding affinity to the cholecystokinin receptor?
A1: Research suggests that the spatial arrangement of the indole and quinazolinone rings in this compound plays a crucial role in its binding affinity. The study found that an ethyl linker between these two rings, as seen in this compound, results in maximal receptor binding activity. [] This suggests that the ethyl linker provides an optimal distance and conformational flexibility for interaction with the receptor. Furthermore, introducing unsaturation into this linker significantly reduced the compound's receptor affinity, highlighting the importance of conformational flexibility in this region of the molecule. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.